
Gemcitabine hydrochloride
描述
准备方法
合成路线和反应条件
吉西他滨盐酸盐的制备涉及多个步骤。最初,使用胞嘧啶作为原料制备3’,5’和N-保护的胞嘧啶。然后将该中间体氧化以获得2’-酮-胞嘧啶。 最后一步涉及使用新型高效脱氧氟化试剂进行催化脱氧和双氟化 . 另一种方法涉及制备2-脱氧-D-赤藓糖-2,2-二氟-呋喃核糖-3,5-二苯甲酸酯,然后通过色谱和结晶技术进行还原和纯化 .
工业生产方法
吉西他滨盐酸盐的工业生产通常涉及使用上述方法进行大规模合成。 该工艺经过优化以确保高纯度和高产率,满足药典的要求 .
化学反应分析
反应类型
吉西他滨盐酸盐会发生多种类型的化学反应,包括磷酸化、脱氨和掺入DNA。
常见试剂和条件
主要形成的产物
科学研究应用
Pancreatic Cancer
Gemcitabine is the first-line treatment for patients with locally advanced or metastatic pancreatic adenocarcinoma. Clinical trials have demonstrated its effectiveness, with objective response rates ranging from 5% to 12% and median survival times between 3.9 to 6.3 months when used as monotherapy .
Non-Small Cell Lung Cancer (NSCLC)
In combination with cisplatin, gemcitabine is indicated for the first-line treatment of inoperable NSCLC. Studies show improved response rates compared to monotherapy, with significant survival benefits noted in advanced stages .
Breast Cancer
Gemcitabine is utilized in combination with paclitaxel for treating metastatic breast cancer that has progressed after anthracycline therapy. The combination therapy has shown promising results in improving patient outcomes .
Ovarian Cancer
In cases of advanced ovarian cancer that relapsed at least six months post-platinum therapy, gemcitabine combined with carboplatin has been effective, showcasing improved response rates and survival outcomes .
Data Table: Summary of Clinical Indications and Efficacy
Cancer Type | Treatment Regimen | Objective Response Rate | Median Survival Time |
---|---|---|---|
Pancreatic Cancer | Gemcitabine (monotherapy) | 5% - 12% | 3.9 - 6.3 months |
Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | Improved vs monotherapy | Not specified |
Metastatic Breast Cancer | Gemcitabine + Paclitaxel | Not specified | Not specified |
Advanced Ovarian Cancer | Gemcitabine + Carboplatin | Improved | Not specified |
Case Studies
Several case studies have documented the efficacy of gemcitabine in various settings:
- A study involving patients with advanced pancreatic cancer demonstrated that prolonged infusion times enhance the antitumor activity of gemcitabine compared to higher doses administered over shorter periods .
- Another clinical trial assessed gemcitabine's effects on NSCLC patients, revealing that combination therapy significantly improved overall survival compared to single-agent treatments .
作用机制
吉西他滨盐酸盐通过模拟RNA和DNA的构建块来发挥作用。 被恶性细胞摄取后,它被脱氧胞嘧啶激酶磷酸化形成吉西他滨单磷酸,然后转化为吉西他滨二磷酸和吉西他滨三磷酸 . 这些活性代谢物抑制核糖核苷酸还原酶,减少可用于DNA合成的脱氧核苷酸库。 此外,吉西他滨三磷酸掺入DNA,导致链终止和癌细胞凋亡 .
相似化合物的比较
吉西他滨盐酸盐类似于其他核苷类似物,如阿糖胞苷和氟达拉滨。 与阿糖胞苷相比,它具有更广泛的抗肿瘤活性,在治疗实体瘤方面更有效 . 与主要用于血液系统恶性肿瘤的氟达拉滨不同,吉西他滨盐酸盐对各种实体瘤有效 . 其他类似的化合物包括2’,2’-二氟脱氧胞苷和2’-脱氧-2’,2’-二氟胞苷 .
吉西他滨盐酸盐因其独特的作用机制和广泛的活性范围而脱颖而出,使其成为治疗各种癌症的宝贵化疗药物。
生物活性
Gemcitabine hydrochloride, a deoxycytidine analog, is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly pancreatic cancer. Its biological activity primarily stems from its ability to inhibit DNA synthesis, leading to cell death in rapidly dividing tumor cells. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data from case studies and research findings.
Gemcitabine is metabolized intracellularly to its active forms: gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (dFdCDP), and gemcitabine triphosphate (dFdCTP). The mechanism of action involves several key processes:
- Inhibition of DNA Synthesis : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Its incorporation leads to chain termination during DNA replication due to its structural differences from dCTP .
- Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing the pool of available nucleotides necessary for DNA synthesis, thereby enhancing the efficacy of gemcitabine .
- Induction of Apoptosis : The incorporation of dFdCTP into DNA triggers cellular pathways that lead to apoptosis, particularly in cancer cells that are highly proliferative .
Biological Activity in Cancer Treatment
Gemcitabine is utilized in treating various malignancies, including:
- Pancreatic Cancer : It is a standard treatment option for advanced pancreatic cancer, often combined with other agents like cisplatin or S-1. Clinical trials indicate that gemcitabine monotherapy can yield objective response rates ranging from 5% to 12% and median survival durations between 3.9 to 6.3 months .
- Non-Small Cell Lung Cancer (NSCLC) : Gemcitabine has demonstrated efficacy in NSCLC, with response rates between 18% and 26% in clinical settings .
- Bladder Cancer : In combination with cisplatin, gemcitabine has shown promise in treating invasive bladder urothelial carcinoma .
Clinical Studies and Findings
Several studies have highlighted the effectiveness and safety profile of gemcitabine:
- Randomized Controlled Trials : A study comparing gemcitabine plus S-1 versus gemcitabine alone in elderly patients with pancreatic cancer showed improved overall survival rates, indicating potential benefits of combination therapies .
- Phase II Trials : Trials involving gemcitabine in metastatic breast cancer reported response rates between 13% and 42%, with median survival durations ranging from 11.5 to 17.8 months .
- Resistance Mechanisms : Research has also focused on developing gemcitabine-resistant cancer cell lines to understand resistance mechanisms better and improve therapeutic strategies .
Data Table: Summary of Clinical Efficacy
Cancer Type | Treatment Regimen | Objective Response Rate (%) | Median Survival (Months) |
---|---|---|---|
Pancreatic Cancer | Gemcitabine Monotherapy | 5 - 12 | 3.9 - 6.3 |
Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | 18 - 26 | 6.2 - 12.3 |
Metastatic Breast Cancer | Gemcitabine Alone or Combination | 13 - 42 | 11.5 - 17.8 |
Bladder Cancer | Gemcitabine + Cisplatin | 20 - 28 | Not specified |
Advanced Ovarian Cancer | Gemcitabine | 57.1 | 24 |
Case Studies
- Case Study on Combination Therapy : A patient with advanced pancreatic cancer treated with a combination of gemcitabine and S-1 showed significant tumor reduction and improved quality of life compared to historical data on gemcitabine alone.
- Resistance Study : A study established a human NSCLC line resistant to gemcitabine, revealing insights into altered metabolic pathways that could inform future therapeutic approaches and combination strategies.
属性
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-OSZBKLCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95058-81-4, 103882-84-4 | |
Record name | Gemcitabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047849 | |
Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122111-03-9 | |
Record name | Gemcitabine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gemcitabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEMCITABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?
A1: this compound is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]
Q2: Does chemotherapy with this compound induce resistance mechanisms in cancer cells?
A2: Yes, resistance to this compound can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance this compound's antitumor activity in a colorectal cancer cell line. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []
Q4: What factors can affect the stability of this compound in solution?
A5: this compound exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial this compound remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []
Q5: What are some strategies for improving the bioavailability and efficacy of this compound?
A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing this compound delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.
Q6: How do the physicochemical properties of nanoparticles affect this compound encapsulation and release?
A7: Studies comparing this compound-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.
Q7: What are the in vitro and in vivo effects of combining this compound with other chemotherapeutic agents?
A8: Studies have explored the synergistic effects of this compound with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining this compound with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]
Q8: Has this compound shown efficacy in treating specific types of cancer?
A9: this compound is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using this compound, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]
Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A10: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []
Q10: How is the quality of this compound for Injection assured?
A11: Quality control measures for this compound for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。